Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine
Brand Name: Vulcanchem
CAS No.: 90852-19-0
VCID: VC21248594
InChI: InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12?
SMILES: CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
Molecular Formula: C12H16N6O6
Molecular Weight: 340.29 g/mol

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine

CAS No.: 90852-19-0

Cat. No.: VC21248594

Molecular Formula: C12H16N6O6

Molecular Weight: 340.29 g/mol

* For research use only. Not for human or veterinary use.

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine - 90852-19-0

Specification

CAS No. 90852-19-0
Molecular Formula C12H16N6O6
Molecular Weight 340.29 g/mol
IUPAC Name [(1R,3S,4R,6S)-2,3-diacetyloxy-4,6-diazidocyclohexyl] acetate
Standard InChI InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12?
Standard InChI Key SQKWPVVWVBKSIG-ZLERWKPPSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@@H](C[C@@H]([C@H](C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
SMILES CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
Canonical SMILES CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator